2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a furan ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Synthesis of the furan-pyridine intermediate: This involves the formation of a furan ring and its subsequent attachment to a pyridine ring.
Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the furan-pyridine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions and conditions but can include oxidized furans, reduced amines, and substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the furan-pyridine moiety.
N-(pyridin-3-ylmethyl)acetamide: Lacks the chlorophenoxy group.
2-(4-bromophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenoxy group, furan ring, and pyridine ring in 2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
Biological Activity
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a chlorophenoxy group , a furan ring , and a pyridine ring . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C18H15ClN2O3, with a molecular weight of approximately 342.8 g/mol . The compound's structure can be represented as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H15ClN2O3 |
Molecular Weight | 342.8 g/mol |
CAS Number | 2034309-72-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The furan and pyridine moieties are known to enhance the compound's reactivity and binding affinity towards these targets, potentially leading to modulation of their activity.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds with similar structures. For example, compounds featuring furan and pyridine rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives of 2-(4-chlorophenoxy)-N-methylacetamide have shown promising results:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | CCRF-CEM | 10 nM |
N-(pyridin-3-ylmethyl)acetamide | MCF7 | 0.46 ± 0.04 |
1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole derivatives | NCI-H460 | 0.71 |
These findings suggest that the presence of the chlorophenoxy group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.
Case Studies
- Study on Antitumor Activity : A recent study evaluated several derivatives of chlorophenoxy compounds for their antitumor activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard treatments, indicating strong anticancer potential.
- Inflammation Model : In an animal model for inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRMFPFLLCRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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